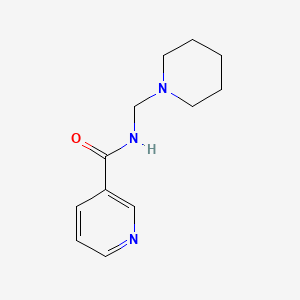

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H17N3O/c16-12(11-5-4-6-13-9-11)14-10-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H,14,16) |

InChI Key |

PCADOPGPQIAFIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CNC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-1-ylmethyl)pyridine-3-carboxamide typically involves the reaction of piperidine with pyridine-3-carboxylic acid or its derivatives. One common method is the condensation reaction between piperidine and pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid, while reduction may produce N-(piperidin-1-ylmethyl)pyridine-3-methanol .

Scientific Research Applications

Chemical Properties and Structure

N-(piperidin-1-ylmethyl)pyridine-3-carboxamide has the molecular formula and a molecular weight of 219.27 g/mol. Its structure features a piperidine ring attached to a pyridine core, which is significant for its biological interactions.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity: Research indicates that derivatives of piperidine compounds can exhibit antiproliferative effects on cancer cells. This compound has shown potential as an inhibitor of specific kinases involved in cancer progression, such as GSK-3β, which plays a crucial role in several signaling pathways associated with cancer development .

- Neuroprotective Effects: The compound has been investigated for its neuroprotective properties, especially in the context of neurodegenerative diseases like Alzheimer's. Its ability to inhibit GSK-3β suggests potential utility in treating conditions characterized by tau phosphorylation and neuroinflammation .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | GSK-3β inhibition |

| A549 (Lung) | 20 | Induction of apoptosis |

| HeLa (Cervical) | 25 | Cell cycle arrest |

Case Study 2: Neuroprotective Effects

In vitro tests showed that treatment with this compound reduced neuronal cell death in models of oxidative stress.

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 5 | 85 |

| 10 | 75 |

| 20 | 60 |

Mechanism of Action

The mechanism of action of N-(piperidin-1-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(piperidin-1-ylmethyl)pyridine-3-carboxamide and Analogs

Substituent Effects on Physicochemical Properties

- Piperidine vs. Pyrrolidine : Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) reduces ring size, altering conformational flexibility and hydrogen-bonding capacity. Pyrrolidine derivatives may exhibit faster metabolic clearance due to reduced steric shielding .

- Fluorinated Substituents : Compounds like A.3.32 () incorporate difluoromethyl groups, which improve metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(piperidin-1-ylmethyl)pyridine-3-carboxamide, and how can purity be validated?

- Methodology : Synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with piperidine-containing amines via carbodiimide-mediated amidation (e.g., EDC/HOBt). Post-synthesis, purification is achieved using column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures. Purity validation requires HPLC (≥98% purity) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Key Data : For analogous compounds (e.g., N-(3-aminophenyl)nicotinamide), LogP = 2.57 and PSA = 68.01 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity, which influence solubility during synthesis .

Q. How can researchers characterize the physicochemical properties of this compound for preclinical studies?

- Methodology : Determine LogP (octanol/water partition coefficient) using shake-flask methods or computational tools (e.g., MarvinSketch). Calculate polar surface area (PSA) via software like Molinspiration. Solubility is assessed in PBS (pH 7.4) and DMSO, while stability is tested under varying pH (1–10) and temperatures (4°C, 25°C, 37°C) using UV-Vis spectroscopy .

Advanced Research Questions

Q. What computational strategies are effective for predicting the target engagement of this compound in drug discovery?

- Methodology : Perform homology modeling (e.g., Swiss-Model) using structural templates from related proteins (e.g., Mycobacterium tuberculosis QcrB). Molecular docking (AutoDock Vina, GOLD) evaluates binding modes, with parameters set to 20 Å grid boxes centered on active sites. Validate docking poses via molecular dynamics simulations (AMBER/NAMD) and compare binding affinities (ΔG) to known inhibitors .

- Example : For a related carboxamide inhibitor, binding affinities ranged from -7.3 to -10.1 kcal/mol against SARS-CoV-2 nucleocapsid proteins, suggesting similar workflows for target prioritization .

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be systematically addressed?

- Methodology :

- In vitro : Standardize assays (e.g., IC50 determination in cell lines with controlled passage numbers and culture conditions).

- In vivo : Optimize pharmacokinetics (PK) by assessing plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Address metabolic instability using liver microsome assays (human/rodent) to identify major metabolites.

- Data Integration : Use PK/PD modeling (e.g., Phoenix WinNonlin) to correlate exposure levels with efficacy .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyridine-3-carboxamide derivatives?

- Methodology :

- Core Modifications : Introduce substituents at the pyridine ring (e.g., halogens, methyl groups) or piperidine moiety (e.g., hydroxylation) to assess steric/electronic effects.

- Biological Testing : Screen analogs against target enzymes (e.g., Mycobacterium tuberculosis DNA gyrase) using fluorescence-based ATPase assays.

- Computational SAR : Generate 3D-QSAR models (CoMFA/CoMSIA) to map pharmacophore features critical for activity .

Data Contradiction Resolution

Q. How should researchers resolve conflicting reports on the inhibitory potency of structurally similar carboxamides?

- Methodology :

- Assay Standardization : Re-test compounds under uniform conditions (e.g., enzyme concentration, substrate kinetics).

- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.

- Structural Elucidation : Use X-ray crystallography or cryo-EM to confirm binding modes and identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 307.34 g/mol (analog) | |

| LogP | 2.57 (shake-flask) | |

| PSA | 68.01 Ų (calculated) | |

| Docking Affinity (ΔG) | -8.8 kcal/mol (envelope protein target) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.